N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via an ethoxyethyl chain to a phenylacetamide core. These analogs are typically synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., DMF solvent, nitrogen atmosphere, and sodium metabisulfite as a catalyst) . Key structural features include:
- Benzodioxole group: Imparts electron-rich aromatic properties, influencing solubility and binding interactions.
- Phenylacetamide core: Common in bioactive molecules, suggesting possible pharmacological relevance.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(10-13-4-2-1-3-5-13)18-8-9-20-14-6-7-15-16(11-14)22-12-21-15/h1-7,11H,8-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPJUMHQJDDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the ethyl chain: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the phenylacetamide group: The ethylated benzo[d][1,3]dioxole is then reacted with phenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The phenylacetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
A significant area of research surrounding N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is its efficacy as an anticancer agent. Compounds with similar structural motifs have shown promising results against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of compounds with benzo[d][1,3]dioxole structures exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.72 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity has been attributed to the ability of these compounds to inhibit specific signaling pathways involved in tumor growth. For example, some derivatives showed EGFR inhibitory activity at concentrations that suggest a mechanism involving receptor modulation .
Table 1: Anticancer Activity of Related Compounds
Receptor Modulation
This compound and its analogs have been studied for their interactions with G protein-coupled receptors (GPCRs). These receptors are crucial targets in drug development due to their role in various physiological processes.
Research Insights
- Dopamine D3 Receptor Modulation : Compounds with similar structures have been noted to act as antagonists or partial agonists at the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. This suggests that this compound may also possess similar receptor-modulating properties .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Overview
- General Synthetic Route : The compound can be synthesized through the reaction of benzo[d][1,3]dioxole derivatives with ethylene glycol derivatives followed by acylation with phenylacetyl chloride. This multi-step process allows for the introduction of various substituents that can enhance biological activity .
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Etherification | Inert atmosphere |
| 2 | Acylation | Room temperature |
| 3 | Purification | Flash chromatography |
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways Involved: It activates the intrinsic apoptotic pathway by inducing mitochondrial membrane permeabilization and cytochrome c release, leading to caspase activation and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxol-5-yloxy group is a recurring motif in synthetic chemistry, often modified to explore structure-activity relationships. Below is a comparative analysis of key analogs from the evidence:
Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and lipophilicity, while polar groups (e.g., piperazine) improve solubility .
- Synthesis Yields : Piperazine derivatives (e.g., Compounds 21–29) show moderate to high yields (55–82%), likely due to optimized condensation conditions .
- Salt Forms : Most compounds are isolated as HCl salts, enhancing crystallinity and stability .
Spectral and Analytical Data
- 1H-NMR Trends : Benzodioxole protons resonate at δ 5.90–6.00 (s, 2H, –O–CH₂–O–), while aromatic protons in substituted phenyl groups appear at δ 6.40–7.50 .
- Elemental Analysis : Carbon content ranges from 54.95% (brominated analogs) to 71.75% (phenylpiperidine derivatives), aligning with theoretical values .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and ethyl-2-phenylacetate. The synthetic pathway typically includes:
- Formation of the dioxole ring : Utilizing appropriate precursors to construct the benzo[d][1,3]dioxole moiety.
- Nucleophilic substitution : Introducing the ethyl group via nucleophilic attack on the appropriate electrophilic center.
- Final acetylation : Attaching the phenylacetamide group to achieve the final product.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives have shown significant free radical scavenging activity when assessed using the DPPH assay. The antioxidant capacity is crucial as it implies potential protective effects against oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of phenylacetamide derivatives. In vitro assays using human lung cancer cell lines (e.g., A549) have demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For example, related compounds have shown IC50 values as low as 10.88 μg/mL against A549 cells, suggesting promising anticancer activity .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Tyrosine Kinase : Molecular docking studies suggest that this compound may interact with tyrosine kinase receptors, which are critical in cancer progression.
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to affect GPCR pathways, which are vital in various physiological processes and could contribute to their therapeutic effects .
Study 1: Antioxidant and Cytotoxic Effects
A study conducted on a series of phenylacetamides highlighted their antioxidant and cytotoxic activities. The compounds were tested against A549 lung cancer cells using the MTT assay. The results indicated that modifications to the dioxole structure significantly enhanced both antioxidant and anticancer activities.
| Compound | IC50 (μg/mL) | Antioxidant Activity | Notes |
|---|---|---|---|
| 3c | 10.88 | High | Best anticancer activity |
| 3f | 37.23 | Moderate | Highest antioxidant activity |
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity correlates with observed biological activities, supporting its potential as a lead compound in drug development .
Q & A
Q. What synthetic routes are reported for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide and related analogs?
The compound can be synthesized via multi-step protocols involving:
- Ester hydrolysis and amide coupling : Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate is hydrolyzed to the carboxylic acid, followed by coupling with amines (e.g., 2-amino-4-phenylthiazol-5-yl derivatives) using standard reagents like DCC or EDC .
- Reaction optimization : Key steps include refluxing intermediates in glacial acetic acid or DMF with K₂CO₃ as a base, monitored by TLC for completion .
- Yield variability : Yields range from 22% to 90%, depending on substituents and purification methods (e.g., flash chromatography vs. recrystallization) .
Q. Which analytical methods are used to characterize this compound and its derivatives?
- Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard for verifying molecular integrity .
- Purity assessment : HPLC with UV detection (≥95% purity threshold) is critical for biological testing .
- Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., talin head domain), with response units (RU) indicating binding affinity .
Q. What in vitro biological activities have been reported for this compound?
- Talin modulation : Derivatives like KCH-1521 (structurally similar) inhibit angiogenesis in human endothelial cells (HUVECs) by binding talin with reversible kinetics (KD in µM range) .
- Kinase inhibition : Analogous piperidine-based derivatives (e.g., CCG258205) act as selective G protein-coupled receptor kinase 2 (GRK2) inhibitors, validated via enzymatic assays .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity and selectivity?
- Substituent effects : Introducing pyridine or imidazole groups at the acetamide terminus enhances GRK2 inhibition (e.g., CCG258207 vs. CCG258209), with IC50 shifts correlating with electronic and steric properties .
- Stereochemical impact : (3S,4R)-stereochemistry in piperidine derivatives improves target binding, as shown by SPR and molecular docking .
- SAR trends : Bulkier aromatic groups (e.g., benzo[d][1,3]dioxole) improve metabolic stability but may reduce solubility .
Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?
- Yield discrepancies : Variations (e.g., 22% vs. 90%) arise from reaction conditions (solvent, temperature) or purification techniques. Systematic optimization (e.g., screening bases like K₂CO₃ vs. NaH) is recommended .
- Biological variability : Differences in cell lines (e.g., HUVECs vs. cancer models) or assay protocols (SPR vs. fluorescence polarization) require standardized validation .
Q. What strategies are employed to study the compound’s mechanism of action at the molecular level?
- SPR-based binding assays : Quantify real-time interaction kinetics between the compound and target proteins (e.g., talin), with RU profiles indicating kon/koff rates .
- Crystallography : X-ray structures of analogs (e.g., benzo[d][1,3]dioxole-containing diselenides) reveal binding site geometry and guide rational design .
Q. How is the compound’s stability and degradation profile assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset at ~200°C for diselenide analogs) .
- Forced degradation studies : Acid/base hydrolysis or oxidative stress (H2O2) identifies labile moieties (e.g., acetamide cleavage) .
Q. What computational tools are used to predict pharmacokinetic properties or toxicity?
- ADMET prediction : Software like SwissADME estimates logP (≈3.5), suggesting moderate lipophilicity, and highlights potential CYP450 interactions .
- Molecular dynamics (MD) : Simulates binding persistence in talin’s FERM domain, identifying critical hydrogen bonds (e.g., with Glu<sup>309</sup>) .
Methodological Tables
Q. Table 1. Synthetic Yields of Key Derivatives
| Derivative | Synthesis Step | Yield | Reference |
|---|---|---|---|
| KCH-1521 | Amide coupling | 63% | |
| CCG258206 | Piperidine functionalization | 90% | |
| Ethyl ester intermediate | Bromide displacement | 75% |
Q. Table 2. Biological Activity Data
| Compound | Target | Assay Type | IC50/KD | Reference |
|---|---|---|---|---|
| KCH-1521 | Talin | SPR | 200 µM | |
| CCG258207 | GRK2 | Enzymatic inhibition | 0.8 nM |
Q. Table 3. Analytical Characterization Parameters
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR | δ 7.2–6.8 (aromatic H), δ 4.3 (OCH₂) | Confirm benzo[d][1,3]dioxole |
| HPLC-UV | C18 column, 220 nm, 95% purity | Preclinical validation |
| HRMS | m/z [M+H]<sup>+</sup> calc. vs. observed | Molecular formula verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
